Dodec-8-en-1-ol

Description

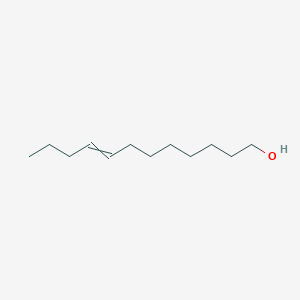

Structure

2D Structure

3D Structure

Properties

CAS No. |

153123-34-3 |

|---|---|

Molecular Formula |

C12H24O |

Molecular Weight |

184.32 g/mol |

IUPAC Name |

dodec-8-en-1-ol |

InChI |

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h4-5,13H,2-3,6-12H2,1H3 |

InChI Key |

YEQONIQGGSENJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CCCCCCCCO |

Origin of Product |

United States |

Foundational & Exploratory

(Z)-8-Dodecen-1-ol: A Technical Guide to its Chemical Properties, Structure, and Biological Interactions

An in-depth guide for researchers, scientists, and drug development professionals.

(Z)-8-Dodecen-1-ol is a long-chain fatty alcohol that plays a crucial role as a sex pheromone in various species of Lepidoptera, most notably the Oriental fruit moth (Grapholita molesta).[1] Its specific chemical structure and properties are key to its biological activity, making it a subject of interest in chemical ecology, organic synthesis, and pest management. This guide provides a comprehensive overview of the chemical and structural characteristics of (Z)-8-Dodecen-1-ol, detailed experimental protocols for its synthesis and analysis, and an examination of its role in insect olfactory signaling pathways.

Chemical Properties and Structure

(Z)-8-Dodecen-1-ol is a monounsaturated alcohol with a 12-carbon chain. The presence of a cis (Z) double bond at the 8th carbon position is critical for its biological function as a pheromone.

Table 1: Chemical and Physical Properties of (Z)-8-Dodecen-1-ol

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄O | [1][2][3][4][5] |

| Molecular Weight | 184.32 g/mol | [1][2][3] |

| CAS Number | 40642-40-8 | [2][4][5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 260.38 °C (estimated) | [6] |

| Vapor Pressure | 0.002 mmHg at 25 °C (estimated) | [6] |

| Flash Point | 93.00 °C (199.00 °F) (estimated) | [6] |

| Solubility | Soluble in alcohol; Insoluble in water (21.87 mg/L at 25 °C, estimated) | [6] |

| logP (o/w) | 4.505 (estimated) | [6] |

| IUPAC Name | (8Z)-dodec-8-en-1-ol | [2] |

| Synonyms | cis-8-Dodecen-1-ol, (Z)-Dodec-8-enol | [2][5][6] |

Experimental Protocols

The stereoselective synthesis of (Z)-8-Dodecen-1-ol is crucial for obtaining a biologically active product. The Wittig reaction is a widely used method for the formation of the cis-double bond with high selectivity.

Synthesis of (Z)-8-Dodecen-1-ol via Wittig Reaction

This protocol is a representative example of a Wittig olefination to produce (Z)-8-Dodecen-1-ol.

Materials:

-

8-Hydroxyoctyltriphenylphosphonium bromide

-

Butyraldehyde

-

Sodium amide (NaNH₂) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Toluene

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend 8-hydroxyoctyltriphenylphosphonium bromide (1.1 equivalents) in a 1:3 mixture of anhydrous DMF and anhydrous toluene.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add sodium amide or sodium hydride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the orange-red ylide indicates a successful reaction.

-

Wittig Reaction: Cool the ylide solution back to 0 °C.

-

Add a solution of butyraldehyde (1.0 equivalent) in anhydrous toluene dropwise to the ylide solution over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure (Z)-8-Dodecen-1-ol.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40-500.

-

The retention time and mass spectrum of the synthesized product should be compared to a known standard of (Z)-8-Dodecen-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃): The spectrum should show characteristic signals for the olefinic protons around δ 5.3-5.4 ppm (multiplet), the methylene group adjacent to the hydroxyl group at δ 3.6 ppm (triplet), and the terminal methyl group around δ 0.9 ppm (triplet).

-

¹³C NMR (CDCl₃): The spectrum will show signals for the two olefinic carbons around δ 129-130 ppm and the carbon bearing the hydroxyl group at approximately δ 62 ppm.

Biological Activity and Signaling Pathway

In the Oriental fruit moth, Grapholita molesta, (Z)-8-Dodecen-1-ol is a key component of the female-emitted sex pheromone that attracts males.[7] The perception of this pheromone occurs in specialized olfactory sensilla on the male's antennae and initiates a signal transduction cascade.

The binding of (Z)-8-Dodecen-1-ol to a specific Odorant Receptor (OR) on the dendritic membrane of an Olfactory Receptor Neuron (ORN) is the primary event in pheromone detection.[8] This interaction is facilitated by Odorant Binding Proteins (OBPs) and Chemosensory Proteins (CSPs) present in the sensillar lymph, which transport the hydrophobic pheromone molecule to the receptor.[8]

Insect ORs are heterodimers, consisting of a variable ligand-binding subunit (OrX) and a highly conserved co-receptor subunit (Orco).[8] Upon pheromone binding, the OrX-Orco complex is thought to function as a ligand-gated ion channel, leading to the influx of cations and depolarization of the ORN.[9] This depolarization generates an action potential that is transmitted to the antennal lobe of the insect's brain, ultimately leading to a behavioral response, such as upwind flight towards the pheromone source.

Below is a diagram illustrating the generalized olfactory signaling pathway for pheromone reception in Grapholita molesta.

This technical guide provides a foundational understanding of the chemical properties, synthesis, and biological significance of (Z)-8-Dodecen-1-ol. Further research into the specific odorant receptors and downstream neural processing in target insect species will continue to enhance our ability to utilize this potent semiochemical in a variety of applications.

References

- 1. Z-8-Dodecen-1-ol | 40642-40-8 | Benchchem [benchchem.com]

- 2. Odour perception in the oriental fruit moth (=grapholita) molesta (busck) - Dialnet [dialnet.unirioja.es]

- 3. 8-Dodecen-1-ol, 1-acetate, (8Z)- | C14H26O2 | CID 5363377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Dodecen-1-ol, (Z)- [webbook.nist.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. csbaa.nwsuaf.edu.cn [csbaa.nwsuaf.edu.cn]

- 8. Identification of Putative Olfactory Genes from the Oriental Fruit Moth Grapholita molesta via an Antennal Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Olfactory Information Processing in Moths - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dodec-8-en-1-ol Isomers for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of Dodec-8-en-1-ol, focusing on their chemical properties, synthesis, analytical characterization, and biological significance as insect pheromones. This document is intended for researchers, scientists, and professionals involved in drug development, pest management, and chemical ecology.

Isomers of this compound and their Physicochemical Properties

This compound exists as two geometric isomers, (Z)-Dodec-8-en-1-ol (cis) and (E)-Dodec-8-en-1-ol (trans), which differ in the spatial arrangement of substituents around the carbon-carbon double bond. These isomers exhibit distinct biological activities, primarily as components of insect sex pheromones. The key physicochemical properties of these isomers are summarized in the table below.

| Property | (Z)-Dodec-8-en-1-ol | (E)-Dodec-8-en-1-ol |

| Systematic Name | (8Z)-dodec-8-en-1-ol | (8E)-dodec-8-en-1-ol |

| Synonyms | cis-8-Dodecen-1-ol | trans-8-Dodecen-1-ol |

| CAS Number | 40642-40-8[1][2][3][4][5][6][7][8] | 42513-42-8[9] |

| Molecular Formula | C₁₂H₂₄O[1][2][4][7] | C₁₂H₂₄O[9] |

| Molecular Weight | 184.32 g/mol [1][4][6] | 184.32 g/mol [9] |

| Appearance | Colorless Oil | Oil |

| Boiling Point | 102-103 °C at 2 Torr | Not specified |

| Solubility | Sparingly soluble in water | Not specified |

Experimental Protocols: Synthesis and Analysis

The stereoselective synthesis of (Z)- and (E)-Dodec-8-en-1-ol is crucial for studying their biological activity. Various synthetic routes have been developed, with the Wittig reaction being a prominent method for establishing the desired stereochemistry of the double bond.

Synthesis of (Z)-Dodec-8-en-1-ol

A common method for the synthesis of the (Z)-isomer involves the Wittig reaction between a C8 phosphonium ylide and a C4 aldehyde.[1]

Protocol: Wittig Reaction for (Z)-Dodec-8-en-1-ol [1]

-

Preparation of the Phosphonium Salt: 8-Hydroxyoctyltriphenylphosphonium bromide is prepared by reacting 8-bromooctan-1-ol with triphenylphosphine.

-

Ylide Generation: The phosphonium salt is treated with a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), in an appropriate solvent like a mixture of dimethylformamide (DMF) and toluene to generate the corresponding ylide.

-

Wittig Reaction: The ylide is then reacted with butyraldehyde at a controlled temperature (e.g., 0°C to room temperature). The use of a polar aprotic solvent like DMF generally favors the formation of the Z-isomer.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield pure (Z)-Dodec-8-en-1-ol.

Synthesis of (E)-Dodec-8-en-1-ol

The (E)-isomer can be synthesized using a modified Wittig reaction, often referred to as the Schlosser modification, which favors the formation of the E-alkene. Alternatively, reduction of an alkyne precursor using a dissolving metal reduction (e.g., sodium in liquid ammonia) can also yield the trans-alkene.

Protocol: Reduction of an Alkyne for (E)-Dodec-8-en-1-ol

-

Preparation of the Alkyne: Dodec-8-yn-1-ol is synthesized through the alkylation of a smaller terminal alkyne.

-

Dissolving Metal Reduction: Dodec-8-yn-1-ol is dissolved in liquid ammonia at -78°C. Small pieces of sodium metal are added portion-wise until a persistent blue color is observed, indicating the presence of solvated electrons.

-

Quenching and Work-up: The reaction is quenched by the addition of a proton source, such as ammonium chloride. After evaporation of the ammonia, the residue is worked up with water and extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography to afford (E)-Dodec-8-en-1-ol.

Analytical Characterization

The purity and stereochemistry of the synthesized isomers are confirmed using various analytical techniques.

| Analytical Technique | Purpose | Key Observations |

| Gas Chromatography (GC) | Purity assessment and separation of isomers. | Different retention times for (Z) and (E) isomers on a suitable capillary column (e.g., PEG or FFAP).[10] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight determination and structural confirmation. | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[3] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the double bond geometry. | ¹H NMR: The coupling constant (J) for the vinylic protons is typically ~10-12 Hz for the (Z)-isomer and ~15-18 Hz for the (E)-isomer. ¹³C NMR: The chemical shifts of the allylic carbons can also distinguish between the isomers.[2] |

| Infrared (IR) Spectroscopy | Functional group identification. | A characteristic C-H out-of-plane bending vibration for the (Z)-isomer appears around 720 cm⁻¹, while the (E)-isomer shows a band around 965 cm⁻¹. |

Biological Role and Signaling Pathway

(Z)-Dodec-8-en-1-ol is a well-documented sex pheromone component for several lepidopteran species, most notably the oriental fruit moth (Grapholita molesta).[1][11] It plays a crucial role in chemical communication, attracting males for mating. The perception of this pheromone occurs in the male moth's antennae and initiates a signaling cascade that leads to a behavioral response.

The general mechanism of insect olfaction involves the binding of a pheromone molecule to a specific Odorant Receptor (OR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN).[12][13] This interaction leads to the opening of an ion channel, depolarization of the neuron, and the generation of an action potential.

The workflow for identifying and validating the activity of these pheromones typically involves several key experimental stages, from the initial extraction from the insect to the final behavioral assays.

References

- 1. Z-8-Dodecen-1-ol | 40642-40-8 | Benchchem [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. 8E-Dodecen-1-ol | C12H24O | CID 5364469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. (Z)-8-dodecen-1-ol, 40642-40-8 [thegoodscentscompany.com]

- 7. 8-Dodecen-1-ol, (Z)- [webbook.nist.gov]

- 8. 8-Dodecen-1-ol, (8Z)- | C12H24O | CID 5283295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 8-Dodecen-1-ol, acetate, (Z)- [webbook.nist.gov]

- 11. Insect Pheromones and Intermediates, 4-Decyn-1-ol, 9,9-Diethoxy-7-nonyn-1-ol, 9-Hexadecyn-1-ol, Mumbai, India [jaydevchemicals.com]

- 12. Frontiers | A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure [frontiersin.org]

- 13. Olfactory Receptor Gene Regulation in Insects: Multiple Mechanisms for Singular Expression - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of (Z)-8-Dodecen-1-ol in Insect Olfaction: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-8-Dodecen-1-ol is a crucial semiochemical involved in the chemical communication of numerous insect species, primarily within the order Lepidoptera. As a key component of female-produced sex pheromone blends, it plays a vital role in eliciting behavioral responses in conspecific males, thereby mediating mating and reproductive success. This technical guide provides an in-depth analysis of the biological role of (Z)-8-Dodecen-1-ol in insect olfaction, with a particular focus on the Oriental fruit moth, Grapholita molesta. We will explore the molecular interactions, from peripheral detection by olfactory sensory neurons to the downstream signaling cascades, and present relevant quantitative data and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, neurobiology, and those involved in the development of novel pest management strategies.

Introduction

Insect olfaction is a remarkably sensitive and specific sensory modality that governs critical behaviors such as locating mates, finding food sources, and avoiding predators. Semiochemicals, particularly pheromones, are central to this chemical communication. (Z)-8-Dodecen-1-ol, a C12 monounsaturated alcohol, is a well-documented component of the sex pheromone of several lepidopteran species. In the Oriental fruit moth, Grapholita molesta, (Z)-8-dodecen-1-ol is a minor but significant component of the female's sex pheromone blend, which also includes (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, and dodecan-1-ol. The precise ratio of these components is critical for ensuring species-specific attraction and reproductive isolation. Understanding the mechanisms by which insects detect and process the signal from (Z)-8-dodecen-1-ol is fundamental for deciphering the complexities of insect chemical communication and for developing targeted and environmentally benign pest control methods.

Molecular Mechanisms of (Z)-8-Dodecen-1-ol Perception

The perception of (Z)-8-Dodecen-1-ol begins in the periphery, within the antennae of the insect. The process involves a series of molecular interactions, from initial binding to transport proteins to the activation of specific olfactory receptors.

Pheromone Binding Proteins (PBPs) and General Odorant Binding Proteins (GOBPs)

Upon entering the sensillar lymph through pores in the cuticle of the olfactory sensilla, hydrophobic pheromone molecules like (Z)-8-Dodecen-1-ol are solubilized and transported by odorant binding proteins (OBPs). In Grapholita molesta, several PBPs and GOBPs have been identified and shown to bind to components of the sex pheromone blend. These proteins are thought to shuttle the pheromone molecules to the dendritic membrane of olfactory sensory neurons (OSNs).

Table 1: Binding Affinities of Grapholita molesta Odorant Binding Proteins to (Z)-8-Dodecen-1-ol and Related Compounds

| Protein | Ligand | Binding Affinity (Ki, μM) |

| GmolPBP1 | (Z)-8-Dodecen-1-ol | 1.73 ± 0.31 |

| GmolGOBP1 | (Z)-8-Dodecen-1-ol | 3.14 |

Note: Data compiled from available literature. Ki represents the dissociation constant.

Olfactory Receptors (ORs)

The specificity of pheromone detection is primarily determined by olfactory receptors (ORs), which are transmembrane proteins located on the dendrites of OSNs. Insect ORs are ligand-gated ion channels that typically function as heterodimers, consisting of a highly conserved co-receptor (Orco) and a variable ligand-binding subunit (ORx).

While a specific olfactory receptor for (Z)-8-Dodecen-1-ol has not yet been definitively deorphanized in Grapholita molesta, functional studies have demonstrated the critical role of the Orco protein in the perception of this compound. RNA interference (RNAi) mediated silencing of the GmolOrco gene in male G. molesta resulted in a significant reduction in the electroantennographic (EAG) response to (Z)-8-dodecen-1-ol.[1][2] This strongly indicates that the detection of (Z)-8-Dodecen-1-ol is mediated by a conventional OR/Orco-based mechanism.

Recent transcriptomic analyses of G. molesta antennae have identified numerous candidate OR genes, including a subset of putative pheromone receptors.[3][4] Future functional characterization of these candidate receptors is expected to reveal the specific OR responsible for detecting (Z)-8-Dodecen-1-ol.

Signal Transduction and Deactivation

Upon binding of (Z)-8-Dodecen-1-ol to its specific OR, a conformational change in the receptor complex leads to the opening of the ion channel and an influx of cations into the OSN. This depolarization generates an action potential that is transmitted to the antennal lobe of the insect brain, where the olfactory information is further processed.

For the olfactory system to remain sensitive to subsequent stimuli, the pheromone signal must be rapidly terminated. This is achieved through the action of odorant-degrading enzymes (ODEs). In G. molesta, a glutathione S-transferase has been shown to be involved in the degradation of (Z)-8-dodecen-1-ol, suggesting its role in signal inactivation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for studying the biological role of (Z)-8-Dodecen-1-ol.

Caption: Olfactory signaling pathway for (Z)-8-Dodecen-1-ol.

Caption: Experimental workflow for receptor deorphanization.

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to investigate the role of (Z)-8-Dodecen-1-ol in insect olfaction.

Electroantennography (EAG)

EAG is used to measure the overall electrical response of the insect antenna to a volatile stimulus.

-

Preparation: An adult insect is immobilized, and the distal tip of one antenna is excised.

-

Electrodes: A recording electrode is placed over the cut end of the antenna, and a reference electrode is inserted into the head or thorax.

-

Stimulus Delivery: A constant stream of purified air is passed over the antenna. A puff of air carrying a known concentration of (Z)-8-Dodecen-1-ol is injected into the airstream.

-

Recording: The change in the electrical potential between the recording and reference electrodes is amplified and recorded. The amplitude of the negative deflection is proportional to the magnitude of the antennal response.

Single-Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual OSNs housed within a single sensillum.

-

Preparation: The insect is restrained, and the antenna is stabilized.

-

Electrodes: A sharp tungsten recording electrode is carefully inserted into the base of a target sensillum. A reference electrode is placed in the eye or another part of the body.

-

Stimulus Delivery: Similar to EAG, a controlled puff of (Z)-8-Dodecen-1-ol is delivered to the antenna.

-

Recording: The extracellular action potentials from the OSN(s) within the sensillum are recorded. The firing rate of the neuron in response to the stimulus is quantified.

Heterologous Expression and Functional Characterization of Olfactory Receptors

This technique is used to identify the specific OR that responds to (Z)-8-Dodecen-1-ol.

-

Cloning: Candidate OR genes are cloned from antennal cDNA.

-

Expression System: The cloned OR is co-expressed with the Orco co-receptor in a heterologous system, such as Xenopus oocytes or modified Drosophila melanogaster OSNs.

-

Functional Assay (Xenopus oocytes):

-

cRNA for the OR and Orco are injected into the oocytes.

-

After a period of incubation to allow for protein expression, the oocytes are subjected to two-electrode voltage-clamp recording.

-

The oocytes are perfused with a solution containing (Z)-8-Dodecen-1-ol, and the resulting inward current is measured.

-

-

Functional Assay (Drosophila "empty neuron" system):

-

The candidate OR is expressed in a Drosophila OSN that has had its endogenous OR gene removed.

-

SSR is then performed on the sensilla housing these modified neurons to test their response to (Z)-8-Dodecen-1-ol.

-

Conclusion and Future Directions

(Z)-8-Dodecen-1-ol is an integral component of the pheromonal communication system of Grapholita molesta and other lepidopteran species. Its perception is mediated by a sophisticated molecular machinery involving binding proteins and specific olfactory receptors. While significant progress has been made in understanding the peripheral detection of this semiochemical, the definitive identification of the olfactory receptor(s) responsible for its detection in G. molesta remains an important area for future research. The deorphanization of this receptor will not only provide deeper insights into the molecular basis of insect olfaction but also present a novel target for the development of highly specific and sustainable pest management strategies. Further investigation into the central processing of the olfactory signal elicited by (Z)-8-Dodecen-1-ol will also be crucial for a complete understanding of its biological role.

References

- 1. researchgate.net [researchgate.net]

- 2. Functional analysis of the odorant receptor coreceptor in odor detection in Grapholita molesta (lepidoptera: Tortricidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Putative Olfactory Genes from the Oriental Fruit Moth Grapholita molesta via an Antennal Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Functional Characterization of Sex Pheromone Receptors in the Oriental Fruit Moth, Grapholita molesta (Lepidoptera: Tortricidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Synthesis of Dodec-8-en-1-ol: A Technical Guide to its Natural Origins and Biosynthetic Pathways

For Immediate Release

Lund, Sweden – October 24, 2025 – Researchers and professionals in drug development and life sciences now have access to a comprehensive technical guide detailing the natural sources and intricate biosynthetic pathways of Dodec-8-en-1-ol. This guide provides an in-depth exploration of this significant semiochemical, crucial for its role in insect communication and its potential applications in pest management and pharmaceutical research.

This compound, a fatty alcohol with a carbon chain of twelve, is a key component of the sex pheromone blend of numerous lepidopteran species, most notably the Oriental fruit moth, Grapholita molesta.[1][2] Its isomers, primarily (Z)-dodec-8-en-1-ol, play a vital role in mate attraction and are instrumental in the development of environmentally benign pest control strategies through mating disruption.[1][3] While predominantly found in insects, research into engineering plants to produce insect pheromones for pest control is an active area of investigation.

This technical guide synthesizes the current understanding of this compound's natural occurrence and the complex enzymatic processes that lead to its formation.

Natural Sources of this compound

The primary natural source of this compound is the female pheromone gland of various moth species. The specific isomer and its concentration can vary between species, contributing to the specificity of chemical communication.

| Insect Species | Family | Common Name | Pheromone Component(s) Including this compound |

| Grapholita molesta | Tortricidae | Oriental fruit moth | (Z)-8-dodecen-1-ol, (E)-8-dodecen-1-ol, (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate |

| Grapholita funebrana | Tortricidae | Plum fruit moth | (Z)-8-dodecenyl acetate, (Z)-8-dodecen-1-ol |

| Hedya nubiferana | Tortricidae | Green budworm moth | (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, (Z)-8-dodecen-1-ol |

The Biosynthetic Pathway: From Fatty Acids to Pheromones

The biosynthesis of this compound and other related moth pheromones originates from common fatty acid metabolism. The process is a cascade of enzymatic reactions that introduce specific structural features, such as double bonds and functional groups, onto a fatty acid precursor.

The generalized biosynthetic pathway for moth sex pheromones, including this compound, involves the following key steps:

-

Fatty Acid Synthesis: The pathway begins with the de novo synthesis of saturated fatty acids, typically palmitic acid (C16) or stearic acid (C18), from acetyl-CoA.[4][5] This fundamental process is catalyzed by acetyl-CoA carboxylase and fatty acid synthase.[4][5]

-

Desaturation: A crucial step in determining the identity of the final pheromone is the introduction of a double bond at a specific position and with a specific stereochemistry (Z or E). This is carried out by a class of enzymes known as fatty acyl-CoA desaturases.[3][6] In the case of this compound biosynthesis in Grapholita molesta, a unique Δ8-desaturase has been identified, which is a key determinant for the position of the double bond.[1][7]

-

Chain-Shortening or Elongation: The carbon chain of the fatty acid precursor is often modified to achieve the final chain length of the pheromone. This can occur through either chain-shortening via limited β-oxidation or chain-elongation.[3]

-

Reduction to Alcohol: The carboxyl group of the fatty acyl-CoA is reduced to a primary alcohol by fatty acyl-CoA reductases (FARs).[3][4][6] This enzymatic step is essential for the formation of this compound.

-

Terminal Modification (Optional): In some cases, the resulting fatty alcohol can be further modified. For instance, it can be oxidized to an aldehyde by alcohol oxidases/dehydrogenases or esterified to an acetate by acetyltransferases.[8]

Below is a diagram illustrating the proposed biosynthetic pathway for (Z)-dodec-8-en-1-ol.

Caption: Proposed biosynthetic pathway of (Z)-dodec-8-en-1-ol.

Experimental Protocols

The elucidation of pheromone biosynthetic pathways relies on a combination of analytical and molecular biology techniques.

Extraction and Analysis of Pheromone Components

A standard method for extracting and identifying pheromone components from insect glands is as follows:

-

Gland Excision: Pheromone glands are carefully dissected from female insects, typically during their calling (pheromone-releasing) period.

-

Solvent Extraction: The excised glands are immediately immersed in a small volume of a non-polar solvent, such as hexane, to extract the lipophilic pheromone components.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extract is then analyzed by GC-MS. The gas chromatograph separates the different components of the extract based on their volatility and interaction with the column stationary phase. The mass spectrometer then fragments the individual components, producing a unique mass spectrum that allows for their identification by comparison to spectral libraries and synthetic standards.

Functional Characterization of Biosynthetic Enzymes

Identifying the genes and characterizing the function of enzymes involved in the biosynthetic pathway is crucial. A common workflow for this is:

-

Transcriptome Analysis: RNA is extracted from the pheromone glands and sequenced to identify candidate genes encoding enzymes like desaturases and reductases.

-

Gene Cloning and Heterologous Expression: The candidate genes are cloned into an expression vector, which is then introduced into a heterologous system, such as yeast (Saccharomyces cerevisiae) or certain plants.[1][4]

-

Functional Assay: The engineered yeast or plant is then cultured and the products they synthesize are analyzed by GC-MS. By providing potential fatty acid precursors and observing the formation of specific unsaturated alcohols, the function of the expressed enzyme can be determined.

Below is a diagram illustrating a typical experimental workflow for enzyme characterization.

Caption: Experimental workflow for enzyme characterization.

This in-depth guide serves as a valuable resource for researchers aiming to understand and manipulate the biosynthesis of this compound for various applications, from sustainable agriculture to the development of novel therapeutic agents. The detailed methodologies and summarized data provide a solid foundation for future research in this exciting field.

References

- 1. portal.research.lu.se [portal.research.lu.se]

- 2. Z-8-Dodecen-1-ol | 40642-40-8 | Benchchem [benchchem.com]

- 3. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Release of moth pheromone compounds from Nicotiana benthamiana upon transient expression of heterologous biosynthetic genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portal.research.lu.se [portal.research.lu.se]

- 8. Transcriptome analysis identifies candidate genes in the biosynthetic pathway of sex pheromones from a zygaenid moth, Achelura yunnanensis (Lepidoptera: Zygaenidae) - ProQuest [proquest.com]

The Role of (Z)-dodec-8-en-1-ol in the Chemical Communication of Grapholita molesta: A Technical Guide

Abstract

The Oriental fruit moth, Grapholita molesta, is a significant pest in fruit agriculture, causing substantial economic losses in crops such as peaches, apples, and pears.[1][2] The management of this pest has increasingly shifted from broad-spectrum insecticides to more targeted and environmentally benign methods, with sex pheromone-based strategies at the forefront.[1] The female-produced sex pheromone of G. molesta is a multi-component blend, in which (Z)-dodec-8-en-1-ol plays a crucial role. This technical guide provides an in-depth examination of (Z)-dodec-8-en-1-ol's function as a key pheromone component, its biosynthesis, mechanism of action, and its application in pest management strategies. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in chemical ecology and related fields.

The Sex Pheromone Complex of Grapholita molesta

The sex pheromone of the female Oriental fruit moth is not a single compound but a precise blend of several molecules. The primary component, and the first to be identified, is (Z)-8-dodecenyl acetate (Z8-12:OAc).[3] Subsequent research identified three other key components: (E)-8-dodecenyl acetate (E8-12:OAc), (Z)-8-dodecen-1-ol (Z8-12:OH), and dodecanol (12:OH).[3][4] The precise ratio of these components is critical for eliciting the full range of mating behaviors in males, from upwind flight to landing and copulation attempts. While Z8-12:OAc is the most abundant component, Z8-12:OH acts as a crucial synergist in the pheromone blend.[3]

Quantitative Composition of the Pheromone Blend

The relative abundance of the pheromone components can vary, but several studies have established a generally accepted ratio for optimal male attraction. The following table summarizes the typical composition of the female-emitted pheromone and effective synthetic lure blends.

| Pheromone Component | Chemical Formula | Typical Ratio in Female Effluvium | Optimal Blend Ratio for Field Trapping |

| (Z)-8-dodecenyl acetate (Z8-12:OAc) | C14H26O2 | ~93-96% | 95 |

| (E)-8-dodecenyl acetate (E8-12:OAc) | C14H26O2 | ~4-6% | 5 |

| (Z)-8-dodecen-1-ol (Z8-12:OH) | C12H24O | ~1-3% | 1 |

| Dodecanol (12:OH) | C12H26O | Trace amounts | Often omitted, no significant synergic effect noted in some studies.[3] |

Data compiled from multiple sources, including Han et al., 2001 and Yang et al., 2002 as cited in[3]. The aerial release rate of (Z)-8-dodecenyl acetate by a single female is approximately 8.48 ± 7.26 ng/hr.[5]

Biosynthesis of (Z)-dodec-8-en-1-ol and Other Pheromone Components

The biosynthesis of the C12 pheromone components in G. molesta originates from common fatty acid metabolism. The pathway involves a series of desaturation and chain-shortening steps. While the complete pathway is still under investigation, in vivo labeling experiments have suggested the involvement of an uncommon Δ8 desaturase.[1] The proposed biosynthetic pathway is outlined below.

Caption: Proposed biosynthetic pathway for (Z)-dodec-8-en-1-ol in Grapholita molesta.

Interestingly, when the candidate desaturase gene, Gmol_CPRQ, was expressed in yeast or Sf9 insect cells, it exhibited Δ9 desaturase activity instead of the expected Δ8 activity.[1] This suggests that another cofactor or a specific cellular environment, absent in the heterologous expression systems, may be required for its native Δ8 desaturase function in vivo.[1]

Pheromone Perception and Neural Signaling

The detection of (Z)-dodec-8-en-1-ol and other pheromone components by male G. molesta occurs via specialized olfactory receptor neurons (ORNs) housed in sensilla on their antennae. The binding of pheromone molecules to specific odorant receptors (ORs) on the surface of these neurons initiates a signal transduction cascade.

Caption: General signaling pathway for pheromone perception in male moths.

This process involves the pheromone molecule being solubilized and transported through the sensillar lymph by Pheromone Binding Proteins (PBPs). Upon reaching the ORN dendrite, it binds to a specific OR, which is part of a complex with a co-receptor known as Orco. This binding event opens an ion channel, leading to the depolarization of the neuron's membrane and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the moth's brain, where the information is processed, ultimately leading to a behavioral response.

Key Experimental Protocols

The study of (Z)-dodec-8-en-1-ol and its role in G. molesta relies on a suite of established analytical and bioassay techniques.

Pheromone Gland Extraction and Analysis

Objective: To identify and quantify the pheromone components from female G. molesta.

Methodology:

-

Pheromone Gland Excision: Virgin female moths, typically 2-3 days old, are selected during their calling period (the scotophase). The abdominal tip containing the pheromone gland is carefully excised.

-

Solvent Extraction: The excised glands are submerged in a small volume (e.g., 20-50 µL) of a non-polar solvent like hexane or dichloromethane for a period ranging from 30 minutes to several hours.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

The extract is concentrated under a gentle stream of nitrogen if necessary.

-

A small aliquot (1-2 µL) is injected into a GC-MS system.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax) is used to separate the components.

-

Temperature Program: An appropriate temperature gradient is applied to resolve the C12 alcohols and acetates.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. Components are identified by comparing their retention times and mass spectra to those of authentic synthetic standards.[4][5]

-

Quantification: The amount of each component is determined by comparing its peak area to a standard curve generated from known concentrations of the synthetic standards.

-

Electroantennography (EAG)

Objective: To measure the electrical response of the male antenna to pheromone components.

Methodology:

-

Antenna Preparation: A male moth is immobilized, and one of its antennae is excised at the base. The distal tip of the antenna is also removed to ensure good electrical contact.

-

Electrode Placement: The antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed over the distal end, and the reference electrode is inserted into the base of the antenna.

-

Odorant Delivery: A constant stream of humidified, charcoal-filtered air is passed over the antenna. A puff of air carrying a known concentration of the test compound (e.g., synthetic (Z)-dodec-8-en-1-ol) is injected into the airstream for a short duration (e.g., 0.5 seconds).

-

Signal Recording: The change in electrical potential (depolarization) across the antenna is amplified and recorded. The amplitude of this response (in millivolts) is a measure of the antenna's sensitivity to the specific compound.

Field Trapping Bioassays

Objective: To assess the attractiveness of different pheromone blends to male moths in a natural environment.

Methodology:

-

Lure Preparation: Synthetic pheromone components are combined in specific ratios and amounts (e.g., 0.5 mg total pheromone per lure) and loaded onto a dispenser, such as a rubber septum.[3]

-

Trap Deployment: The lures are placed in sticky traps (e.g., delta traps). Traps are deployed in orchards with known G. molesta populations.

-

Experimental Design: A randomized complete block design is typically used to minimize positional effects. Traps baited with different blends (treatments) and unbaited control traps are placed with sufficient spacing (e.g., >20 meters) to avoid interference.

-

Data Collection and Analysis: Traps are checked at regular intervals (e.g., weekly), and the number of captured male G. molesta per trap is recorded. The data are then analyzed using statistical methods (e.g., ANOVA followed by a means separation test) to determine which blend is most attractive.[3]

Caption: Workflow for a typical field trapping experiment.

Applications in Integrated Pest Management (IPM)

The synthetic sex pheromone of G. molesta, including (Z)-dodec-8-en-1-ol, is a cornerstone of modern IPM programs for this pest.

Monitoring

Pheromone-baited traps are highly effective tools for monitoring G. molesta populations.[2][6] They provide critical information on:

-

First emergence: Detecting the start of the first moth flight in spring to time initial control measures.

-

Population density: The number of moths captured can indicate the level of pest pressure in the orchard.

-

Flight phenology: Tracking the timing and peaks of subsequent generations throughout the season.

Mating Disruption

The primary application of the pheromone is in mating disruption.[2][7] This technique involves permeating the atmosphere of an orchard with a high concentration of the synthetic female sex pheromone.[7] This confuses the male moths and hinders their ability to locate calling females, thereby preventing mating and reducing subsequent larval infestations.[7] Various dispenser technologies are available, from hand-applied passive dispensers to sprayable microencapsulated formulations and aerosol emitters, offering different release rates and durations of efficacy.[2][7]

| Mating Disruption Formulation | Application Method | Duration of Efficacy | Key Considerations |

| Passive Dispensers (Vials/Membranes) | Manual placement in trees | Season-long (~180-240 days)[7] | High initial labor cost; provides consistent release. |

| Aerosol Emitters ("Puffers") | Automated, timed release | Season-long | Requires fewer units per acre; battery and canister replacement needed. |

| Sprayable (Microencapsulated) | Standard spray equipment | Shorter-term (one generation) | Can be tank-mixed with other products; requires multiple applications.[2] |

Conclusion

(Z)-dodec-8-en-1-ol is an indispensable component of the Grapholita molesta sex pheromone blend. While not the most abundant compound, its synergistic effect is vital for eliciting a full behavioral response in males. A thorough understanding of its biosynthesis, the neural mechanisms of its detection, and its performance in the field is crucial for optimizing pheromone-based control strategies. Future research should focus on elucidating the exact mechanism of the Δ8 desaturase, identifying the specific odorant receptors responsible for detecting Z8-12:OH, and developing even more cost-effective and efficient delivery systems for its use in mating disruption. These advancements will continue to support the transition towards sustainable and effective pest management in fruit production.

References

- 1. Sex pheromone biosynthesis in the Oriental fruit moth Grapholita molesta involves Δ8 desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oriental Fruit Moth / Peach / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]

- 3. researchgate.net [researchgate.net]

- 4. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. plantnet.com.au [plantnet.com.au]

- 7. GRAPHOTEC, mating disruption product for Grapholita molesta [sedq.es]

An In-Depth Technical Guide to the Physicochemical Properties of cis-8-Dodecen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-8-Dodecen-1-ol is a monounsaturated fatty alcohol that serves as a crucial semiochemical, most notably as a sex pheromone component for various lepidopteran species, including the Oriental fruit moth (Grapholita molesta). Its precise chemical structure and properties are vital for its biological activity and for the development of effective pest management strategies. This technical guide provides a comprehensive overview of the physicochemical properties of cis-8-Dodecen-1-ol, along with detailed experimental protocols for their determination and a logical workflow for its synthesis and analysis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of cis-8-Dodecen-1-ol. It is important to note that while some values are experimentally determined, others are estimated or calculated based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄O | [1][2][3][4] |

| Molecular Weight | 184.32 g/mol | [1][2][3][4] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [2] |

| Boiling Point | 260.38 °C @ 760 mmHg (estimated) | [2] |

| Density | 0.846 g/cm³ | [2] |

| Flash Point | 93.00 °C (199.40 °F) (estimated) | [2] |

| Vapor Pressure | 0.002 mmHg @ 25 °C (estimated) | [2] |

| Water Solubility | 21.87 mg/L @ 25 °C (estimated) | [2] |

| logP (Octanol/Water Partition Coefficient) | 4.505 (estimated) | [2] |

| Refractive Index | No experimental data available | |

| Melting Point | No experimental data available | |

| Enthalpy of Vaporization (ΔvapH°) | 91.0 kJ/mol | [5] |

Experimental Protocols

Detailed methodologies for the characterization and synthesis of cis-8-Dodecen-1-ol are crucial for reproducible research. The following sections outline standard experimental protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a fundamental technique for the identification and quantification of volatile and semi-volatile compounds like cis-8-Dodecen-1-ol.

Methodology:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer is utilized.

-

Sample Preparation: A dilute solution of cis-8-Dodecen-1-ol is prepared in a volatile organic solvent such as hexane or dichloromethane. For quantitative analysis, an internal standard is added.[6] To enhance sensitivity for trace amounts, derivatization to a pentafluorobenzoyl ester can be performed.[7]

-

GC Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of long-chain alcohols.[8]

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation, typically around 250 °C.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Data Acquisition: Data is acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of cis-8-Dodecen-1-ol, confirming the position of the double bond and its cis configuration.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation:

-

Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

The solution must be free of any solid particles.[9] Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]

-

Ensure the sample height in the tube is at least 4.5 cm.[10]

-

-

Data Acquisition:

-

¹H NMR: Provides information on the chemical environment of hydrogen atoms. The integration of signals corresponds to the number of protons, and coupling constants between vinylic protons are characteristic of the cis geometry (typically 6-12 Hz).

-

¹³C NMR: Shows the number of chemically non-equivalent carbon atoms. The chemical shifts of the sp² hybridized carbons confirm the presence of the double bond.

-

2D NMR (e.g., COSY, HSQC, HMBC): Can be used for unambiguous assignment of all proton and carbon signals.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: A small drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

O-H stretch: A broad band around 3300-3400 cm⁻¹ indicates the presence of the hydroxyl group. The broadness is due to hydrogen bonding.

-

C-H stretch (sp³): Sharp peaks just below 3000 cm⁻¹.

-

C-H stretch (sp²): A peak of moderate intensity around 3010 cm⁻¹ is characteristic of the C-H bonds on the double bond.

-

C=C stretch: A weak to medium absorption around 1655 cm⁻¹ indicates the carbon-carbon double bond.

-

C-O stretch: A strong band in the region of 1050-1150 cm⁻¹.

-

Synthesis via Wittig Reaction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, including cis-8-Dodecen-1-ol.[11][12]

Methodology:

-

Phosphonium Salt Formation: An appropriate alkyl halide is reacted with triphenylphosphine to form the corresponding phosphonium salt.[13]

-

Ylide Generation: The phosphonium salt is deprotonated with a strong, non-nucleophilic base (e.g., n-butyllithium, sodium amide, or sodium hydride) in an aprotic solvent like THF or DMSO to generate the phosphorus ylide.[12][13]

-

Wittig Reaction: The ylide is then reacted with an aldehyde or ketone. For the synthesis of cis-8-Dodecen-1-ol, a C8 phosphonium ylide would be reacted with butyraldehyde. The use of unstabilized ylides under salt-free conditions generally favors the formation of the cis (Z) isomer.[12]

-

Workup and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to separate the desired alkene from triphenylphosphine oxide and other byproducts.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of cis-8-Dodecen-1-ol.

References

- 1. 8-Dodecen-1-ol, (8Z)- | C12H24O | CID 5283295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-8-dodecen-1-ol, 40642-40-8 [thegoodscentscompany.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 8-Dodecen-1-ol, (Z)- (CAS 40642-40-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 8-Dodecen-1-ol, (Z)- [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 10. How to make an NMR sample [chem.ch.huji.ac.il]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to the Isomers of Dodec-8-en-1-ol: Molecular Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula, weight, and key physicochemical properties of the (Z) and (E) isomers of Dodec-8-en-1-ol. It details established experimental protocols for their synthesis and analytical characterization, including the Wittig reaction, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Properties of this compound Isomers

This compound is a fatty alcohol with the molecular formula C₁₂H₂₄O.[1] The presence of a carbon-carbon double bond at the eighth position gives rise to two geometric isomers: (Z)-dodec-8-en-1-ol (cis) and (E)-dodec-8-en-1-ol (trans). These isomers share the same molecular formula and molecular weight but differ in the spatial arrangement of their atoms, leading to distinct physical and chemical properties.

| Property | (Z)-dodec-8-en-1-ol | (E)-dodec-8-en-1-ol |

| Molecular Formula | C₁₂H₂₄O | C₁₂H₂₄O |

| Molecular Weight | 184.32 g/mol [1] | 184.32 g/mol |

| CAS Number | 40642-40-8 | 42513-42-8 |

| Synonyms | cis-8-Dodecen-1-ol, (8Z)-8-Dodecen-1-ol | trans-8-Dodecen-1-ol, (8E)-8-Dodecen-1-ol |

Experimental Protocols

Synthesis of (Z)-Dodec-8-en-1-ol via the Wittig Reaction

The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes. To obtain the (Z)-isomer of this compound, a non-stabilized ylide is reacted with an aldehyde.[2]

Materials:

-

Triphenylphosphine (Ph₃P)

-

1-Bromooctane

-

n-Butyllithium (n-BuLi) in hexane

-

Butyraldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Phosphonium Salt: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in anhydrous THF. Add 1-bromooctane and stir the mixture at reflux for 24 hours to form the phosphonium salt. Allow the reaction to cool to room temperature, and collect the precipitated salt by filtration. Wash the salt with cold hexane and dry it under vacuum.

-

Generation of the Ylide: Suspend the dried phosphonium salt in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the suspension to 0°C in an ice bath. Slowly add a solution of n-butyllithium in hexane dropwise with stirring. The appearance of a characteristic orange-red color indicates the formation of the ylide. Allow the mixture to stir at 0°C for 1 hour.

-

Wittig Reaction: Cool the ylide solution to -78°C using a dry ice/acetone bath. Slowly add a solution of butyraldehyde in anhydrous THF dropwise. Stir the reaction mixture at -78°C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (Z)-dodec-8-en-1-ol.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the isomers of this compound. The choice of a suitable capillary column is crucial for achieving good resolution between the (Z) and (E) isomers.

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Capillary Column: A polar capillary column such as a DB-WAX (polyethylene glycol) or a similar stationary phase is recommended for the separation of cis/trans isomers. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at a rate of 10°C/min to 220°C.

-

Final hold: 220°C for 5 minutes.

-

-

Injector Temperature: 250°C.

-

MS Transfer Line Temperature: 280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Under these conditions, the (E)-isomer will typically elute slightly before the (Z)-isomer. The mass spectra of both isomers are very similar, showing a molecular ion peak (M⁺) at m/z 184 and characteristic fragmentation patterns for long-chain alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation and differentiation of the (Z) and (E) isomers of this compound. The chemical shifts and coupling constants of the olefinic protons are particularly diagnostic.

¹H NMR (400 MHz, CDCl₃):

-

(Z)-dodec-8-en-1-ol:

-

δ 5.38-5.32 (m, 2H, -CH=CH-): The olefinic protons appear as a complex multiplet.

-

δ 3.64 (t, J = 6.6 Hz, 2H, -CH₂OH): Protons of the methylene group attached to the hydroxyl group.

-

δ 2.05-1.99 (m, 4H, -CH₂-CH=CH-CH₂-): Allylic protons.

-

δ 1.57 (p, J = 6.8 Hz, 2H, -CH₂CH₂OH): Protons of the methylene group beta to the hydroxyl group.

-

δ 1.38-1.25 (m, 10H, -(CH₂)₅-): Methylene protons of the alkyl chain.

-

δ 0.90 (t, J = 7.4 Hz, 3H, -CH₃): Terminal methyl protons.

-

-

(E)-dodec-8-en-1-ol:

-

δ 5.42-5.36 (m, 2H, -CH=CH-): The olefinic protons appear at a slightly different chemical shift compared to the (Z)-isomer.

-

δ 3.64 (t, J = 6.6 Hz, 2H, -CH₂OH)

-

δ 2.01-1.95 (m, 4H, -CH₂-CH=CH-CH₂-)

-

δ 1.57 (p, J = 6.8 Hz, 2H, -CH₂CH₂OH)

-

δ 1.38-1.25 (m, 10H, -(CH₂)₅-)

-

δ 0.90 (t, J = 7.4 Hz, 3H, -CH₃)

-

¹³C NMR (100 MHz, CDCl₃):

-

(Z)-dodec-8-en-1-ol:

-

δ 130.3, 129.8 (-CH=CH-): Olefinic carbons.

-

δ 62.9 (-CH₂OH): Carbon of the methylene group attached to the hydroxyl group.

-

δ 32.7, 29.7, 29.4, 29.3, 27.2, 25.7, 22.5 (Aliphatic -CH₂-)

-

δ 14.1 (-CH₃): Terminal methyl carbon.

-

-

(E)-dodec-8-en-1-ol:

-

δ 131.0, 130.5 (-CH=CH-): The chemical shifts of the olefinic carbons are slightly downfield compared to the (Z)-isomer.

-

δ 62.9 (-CH₂OH)

-

δ 32.7, 32.5, 29.7, 29.4, 29.1, 25.7, 22.5 (Aliphatic -CH₂-)

-

δ 14.1 (-CH₃)

-

Logical Relationship of this compound Isomers

The following diagram illustrates the relationship between the two isomers of this compound.

Caption: Geometric isomers of this compound.

Synthetic Pathway via Wittig Reaction

The diagram below outlines the general workflow for the synthesis of (Z)-dodec-8-en-1-ol.

Caption: Synthesis workflow for (Z)-dodec-8-en-1-ol.

References

In-Depth Technical Guide: Safety and Toxicity Profile of Dodec-8-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodec-8-en-1-ol is an unsaturated fatty alcohol that, along with its isomers and related compounds, belongs to a class of substances known as Straight Chain Lepidopteran Pheromones (SCLPs). These compounds are utilized in agriculture and pest management for their ability to disrupt the mating behaviors of certain insect species.[1] Given their intentional release into the environment, a thorough understanding of their safety and toxicity profile is paramount. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, with a focus on quantitative data, experimental methodologies, and logical frameworks for risk assessment.

Due to the classification of SCLPs as having a non-toxic mode of action and low toxicological concern, regulatory bodies have often permitted reduced data requirements for these substances.[1] Consequently, specific toxicological data for this compound is limited. In such cases, a common and accepted practice is data bridging, where toxicological endpoints are inferred from structurally similar compounds.[1] This guide incorporates data on the saturated analogue, 1-dodecanol, to provide a more complete toxicological profile.

Chemical Identification

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (Z)-Dodec-8-en-1-ol, cis-8-Dodecen-1-ol |

| CAS Number | 40642-40-8 ((Z)-isomer) |

| Molecular Formula | C₁₂H₂₄O |

| Molecular Weight | 184.32 g/mol |

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance that result from a single exposure or multiple exposures in a short period of time (usually 24 hours).

Quantitative Data for Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ (1-Dodecanol) | Rat | Oral | >12,800 mg/kg | [2] |

| LD₅₀ (1-Dodecanol) | Rabbit | Dermal | 8,000 - 12,000 mg/kg | [3] |

Experimental Protocols

Oral LD₅₀ Study (based on OECD Guideline 401)

The acute oral toxicity of 1-dodecanol was likely determined using a protocol similar to the now-repealed OECD Test Guideline 401. In such a study, the test substance is administered in a single dose by gavage to a group of fasted experimental animals (typically rats). A range of doses is used to determine the dose that is lethal to 50% of the test population (LD₅₀). Observations of the animals for signs of toxicity and mortality are conducted systematically for at least 14 days. All animals are subjected to a gross necropsy at the end of the study.

Dermal LD₅₀ Study (based on OECD Guideline 402)

Irritation and Sensitization

These studies evaluate the potential of a substance to cause local, reversible inflammatory effects on the skin and eyes, and to induce an allergic response upon subsequent contact.

Quantitative Data for Irritation and Sensitization

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation | Not specified | Causes skin irritation | Skin Irrit. 2 | [4] |

| Eye Irritation (1-Dodecanol) | Rabbit | Mild, reversible irritation | Not classified as a severe irritant | [2] |

| Skin Sensitization (Long-chain alcohols) | Not specified | Not a sensitizer | Not classified as a sensitizer | [5] |

Experimental Protocols

Skin Irritation Study (based on OECD Guideline 404)

A skin irritation study would likely follow the principles of OECD Test Guideline 404. In this in vivo test, a small amount of the test substance (0.5 mL of a liquid or 0.5 g of a solid) is applied to a small patch of shaved skin on an animal (typically an albino rabbit). The patch is covered with a gauze dressing for a specified period, usually 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored according to a standardized scale.

Eye Irritation Study (based on OECD Guideline 405)

An eye irritation study would be conducted according to a protocol similar to OECD Test Guideline 405. A small, measured amount of the test substance (e.g., 0.1 mL) is instilled into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The other eye serves as a control. The eyes are examined for ocular reactions (effects on the cornea, iris, and conjunctivae) at prescribed intervals after instillation (e.g., 1, 24, 48, and 72 hours). The severity of the reactions is graded according to a standardized scoring system.

Skin Sensitization Study (based on OECD Guideline 429 - Local Lymph Node Assay)

The potential for skin sensitization is often assessed using the murine Local Lymph Node Assay (LLNA), as described in OECD Test Guideline 429. In this assay, the test substance is applied to the dorsal surface of the ears of mice for three consecutive days. On the fifth day, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The proliferation of lymphocytes is measured, typically by the incorporation of a radiolabeled substance (e.g., ³H-methyl thymidine). A substance is classified as a sensitizer if it induces a dose-dependent increase in lymphocyte proliferation of a certain magnitude (typically a stimulation index of 3 or more) compared to a vehicle control group.

Genotoxicity

Genotoxicity assays are performed to determine if a substance can cause damage to the genetic material of cells.

Genotoxicity Data

| Assay | System | Result | Reference |

| Ames Test (1-Dodecanol) | Salmonella typhimurium | Not mutagenic | [2] |

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test - based on OECD Guideline 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. The test utilizes several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. The bacteria are exposed to the test substance, both with and without an external metabolic activation system (e.g., rat liver S9 fraction). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control.

Reproductive and Developmental Toxicity

These studies are designed to evaluate the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.

Reproductive and Developmental Toxicity Data

| Endpoint | Species | Result | Reference |

| Reproductive/Developmental Toxicity (1-Dodecanol) | Rat | No adverse effects observed | [2] |

Experimental Protocols

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (based on OECD Guideline 422)

This screening study provides information on the potential health hazards of a substance following repeated exposure, including potential effects on male and female reproductive performance such as gonadal function, mating behavior, conception, parturition, and early stages of offspring development. The test substance is administered to groups of male and female rats for a period before mating, during mating, and for females, throughout gestation and early lactation. During the study, observations are made on the clinical signs of toxicity, body weight, food consumption, and reproductive parameters. At the end of the study, the animals are euthanized, and a gross necropsy and histopathological examination of relevant organs are performed.

Signaling Pathways and Experimental Workflows

Logical Framework for Safety Assessment of SCLPs

The safety assessment of Straight Chain Lepidopteran Pheromones like this compound often follows a tiered approach that leverages existing knowledge and minimizes animal testing. The following diagram illustrates this logical workflow.

Caption: Logical workflow for the safety assessment of this compound.

Conclusion

The available data, supplemented by information from the structurally similar compound 1-dodecanol, indicates that this compound has a low order of acute toxicity via the oral and dermal routes. It is classified as a skin irritant, but is not expected to be a severe eye irritant or a skin sensitizer. Furthermore, the available information suggests that it is not genotoxic and is unlikely to cause reproductive or developmental toxicity. This toxicological profile is consistent with the general understanding of Straight Chain Lepidopteran Pheromones as being of low concern for human health. It is important to note that due to the specific nature of its use as a pheromone, human exposure is expected to be low.[1] This comprehensive assessment, based on available data and established principles of data bridging, provides a robust foundation for the safe handling and use of this compound in its intended applications.

References

- 1. 1-Dodecanol | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 8-Dodecen-1-ol, (8Z)- | C12H24O | CID 5283295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human health risk assessment of long chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of (Z)-8-Dodecen-1-ol for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-8-Dodecen-1-ol is a monounsaturated aliphatic alcohol with the molecular formula C₁₂H₂₄O.[1][2][3] It is a crucial component of the sex pheromone blend of the oriental fruit moth (Grapholita molesta) and is widely utilized in integrated pest management (IPM) programs.[1][4] In research settings, this compound serves as a valuable building block in organic synthesis and is used in studies related to insect behavior, chemical ecology, and the development of novel pest control strategies.[1] This document provides detailed protocols for the stereoselective synthesis of (Z)-8-Dodecen-1-ol for research purposes.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄O | [1][2][3] |

| Molecular Weight | 184.32 g/mol | [1][2] |

| CAS Number | 40642-40-8 | [1][2][3] |

| Appearance | Colorless liquid | |

| Boiling Point | Not specified | |

| Solubility | Insoluble in water | [5] |

Synthetic Protocols

Two primary stereoselective methods for the synthesis of (Z)-8-Dodecen-1-ol are detailed below: the Wittig reaction, which offers high Z-selectivity, and a method starting from (Z,E,E)-1,5,9-cyclododecatriene.

Method 1: Synthesis via Wittig Reaction

The Wittig reaction is a widely used method for creating alkenes from aldehydes or ketones and a phosphonium ylide.[6][7][8][9] For the synthesis of (Z)-8-Dodecen-1-ol, unstabilized ylides are employed to ensure high Z-selectivity.[6][7]

Protocol 1.1: Using 8-Hydroxyoctyltriphenylphosphonium Salt

This protocol is adapted from a method that reports high yield and stereoselectivity.[1]

Experimental Workflow:

Caption: Workflow for the synthesis of (Z)-8-Dodecen-1-ol via the Wittig reaction.

Materials:

-

8-Hydroxyoctyltriphenylphosphonium salt

-

n-Butyraldehyde

-

Sodium amide (NaNH₂) or Sodium hydride (NaH)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Toluene

-

Ice water

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend 8-hydroxyoctyltriphenylphosphonium salt in a 1:3 mixture of anhydrous DMF and anhydrous toluene.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a strong base, such as sodium amide or sodium hydride, portion-wise while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the ylide formation is complete (monitoring by TLC is recommended).

-

Wittig Reaction: Cool the resulting ylide solution back to 0°C.

-

Add n-butyraldehyde dropwise to the ylide solution.

-

Allow the reaction to proceed at room temperature. Monitor the reaction progress by TLC.

-

Workup and Purification: Upon completion, carefully quench the reaction by pouring it into ice water.

-

Neutralize the mixture with a suitable acid (e.g., dilute HCl).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain pure (Z)-8-Dodecen-1-ol.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 92% | [1] |

| Z/E Ratio | 95:5 | [1] |

Protocol 1.2: Using 8-Bromooctyltriphenylphosphonium Salt with Phase-Transfer Catalysis

This modified Wittig approach avoids the use of stronger bases, enhancing safety.[1]

Materials:

-

8-Bromooctyltriphenylphosphonium salt

-

n-Butyraldehyde

-

Potassium carbonate (K₂CO₃)

-

18-Crown-6

-

Anhydrous Toluene

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 8-bromooctyltriphenylphosphonium salt, n-butyraldehyde, potassium carbonate, and a catalytic amount of 18-crown-6 (0.14 mol%) in anhydrous toluene.

-

Reaction: Stir the mixture vigorously at the appropriate temperature (monitoring is recommended to optimize).

-

Monitor the reaction progress by TLC or GC.

-

Workup and Purification: Once the reaction is complete, filter the mixture to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 83% | [1] |

| Z/E Ratio | 95:5 | [1] |

Method 2: Synthesis from (Z,E,E)-1,5,9-Cyclododecatriene

This synthetic route provides an alternative approach to (Z)-8-Dodecen-1-ol.[10]

Synthetic Pathway:

Caption: Synthetic pathway for (Z)-8-Dodecen-1-ol from (Z,E,E)-1,5,9-cyclododecatriene.

Protocol:

Step 1: Epoxidation and Diol Formation

-

Selectively epoxidize the trans double bonds of (Z,E,E)-1,5,9-cyclododecatriene to form the corresponding trans-mono-epoxide.

-

Convert the epoxide to the diol.

Step 2: Diimide Reduction

-

Reduce the remaining trans double bond of the diol intermediate using diimide, which is generated in situ from the oxidation of hydrazine hydrate with hydrogen peroxide, using cupric sulfate as a catalyst. This step preferentially yields trans-(Z)-5-cyclododecene-1,2-diol.[10]

Step 3: Oxidative Cleavage

-

Dissolve the resulting diol in a mixture of benzene and methanol (7:3).

-

Cool the solution to 10°C.

-

Add lead tetraacetate portion-wise to the stirred solution over 45 minutes.

-

Stir the reaction at room temperature for 4 hours.

-

Work up the reaction by adding ether, separating the organic phase, and washing sequentially with 5% aq. NaHSO₃, 2 M Na₂CO₃, and saturated aq. NaCl solution.[10]

Step 4: Reduction to the Alcohol

-

Dissolve the aldehyde obtained from the previous step in dry ether.

-

Add lithium aluminum hydride (LiAlH₄) portion-wise.

-

Heat the mixture under reflux for 1 hour.

-

Perform a standard workup to isolate the final product, (Z)-8-Dodecen-1-ol.[10]

Quantitative Data:

| Step | Product | Yield | Reference |

| Overall | (Z)-8-Dodecen-1-ol and its acetate | ~15% | [10] |

| Reduction of Aldehyde | (Z)-8-Dodecen-1-ol | 94% | [10] |

Characterization Data

The identity and purity of the synthesized (Z)-8-Dodecen-1-ol should be confirmed by spectroscopic methods.

¹H NMR (in CCl₄):

-

δ 0.88 (t, 3H)

-

δ 1.28 (m, 12H)

-

δ 1.96 (m, 4H)

-

δ 3.50 (t, 2H)

-

δ 3.73 (s, 1H)

-

δ 5.25 (t, 2H)[10]

IR (film):

-

3325 cm⁻¹ (O-H stretch)[10]

Mass Spectrometry (MS):

-

The mass spectrum can be compared with reference spectra available in databases such as the NIST Chemistry WebBook.[1][2]

Conclusion